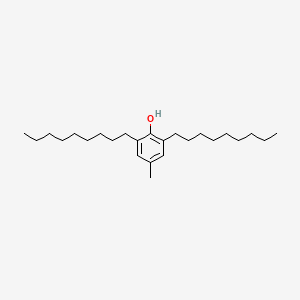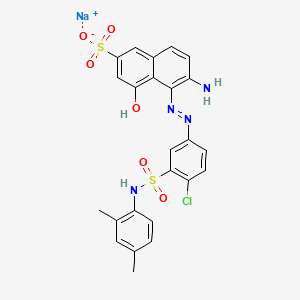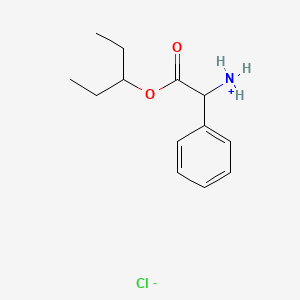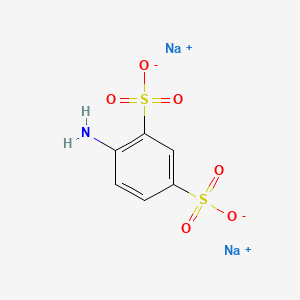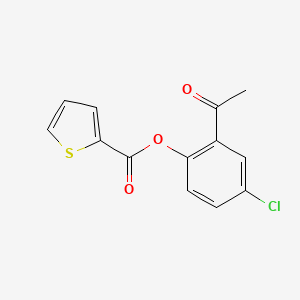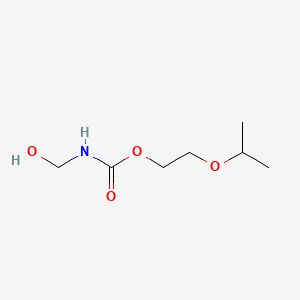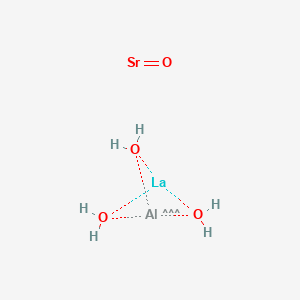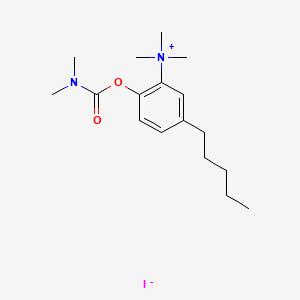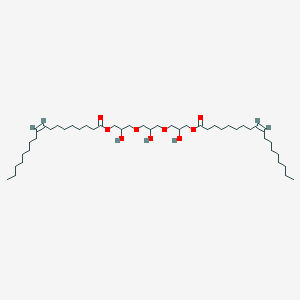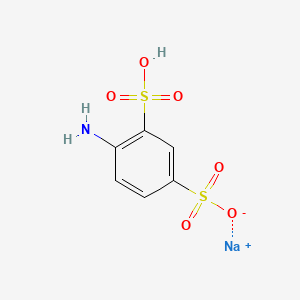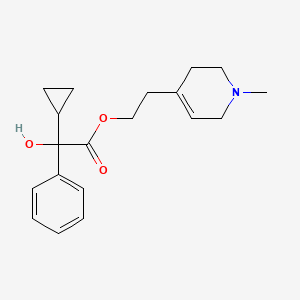
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- is a complex inorganic compound It is characterized by its nickelate core, which is coordinated by a tetrakis(phosphonato) ligand system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- typically involves the reaction of nickel salts with a ligand system composed of 1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)) and phosphonic acid derivatives. The reaction is carried out under controlled conditions, often in an aqueous medium, with careful pH adjustment to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- can undergo various chemical reactions, including:
Oxidation: The nickelate core can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can revert the oxidized nickelate back to its original state.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state nickel complexes, while substitution reactions can produce a variety of nickelate complexes with different ligand environments.
Aplicaciones Científicas De Investigación
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as coatings and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- involves its interaction with molecular targets through coordination chemistry. The nickelate core can bind to various substrates, facilitating chemical transformations. The phosphonato ligands play a crucial role in stabilizing the complex and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, sodium hydrogen (1:5:1), (OC-6-21)-
- Pentasodium nickelous 1,2-ethanedi(nitrilodi(methylene phosphonate))
- Hydrogen pentasodium (((ethylenebis(nitrilobis(methylene)))tetrakis(phosphonato))(8-))nickelate(6-)
Uniqueness
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- is unique due to its specific ligand environment and the stability of its nickelate core. This stability and reactivity make it particularly valuable in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
68958-88-3 |
|---|---|
Fórmula molecular |
C6H13N2Na5NiO12P4 |
Peso molecular |
602.71 g/mol |
Nombre IUPAC |
pentasodium;hydron;nickel(2+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5Na.Ni/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+2/p-7 |
Clave InChI |
SRDKHKJDDLLODM-UHFFFAOYSA-G |
SMILES canónico |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



